Dihydro-5-methyl-3-propyl-2(3H)-furanone
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Overview
Description
Synthesis Analysis
The synthesis of related furanones typically involves reactions of carboxylic acids with epoxides in the presence of catalysts. For example, the synthesis of 5-methyl-3-ethyl-4,5-dihydro-2(3H)-furanone was achieved by reacting butyric acid with 1,2-epoxypropane using lithium, naphthalene, and diethylamine as catalysts. This method could potentially be adapted for the synthesis of Dihydro-5-methyl-3-propyl-2(3H)-furanone by altering the alkyl groups to match the desired compound (You, 1999).
Molecular Structure Analysis
The molecular structure of furanones like Dihydro-5-methyl-3-propyl-2(3H)-furanone is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC/MS). These techniques help in understanding the compound's structural features, including the arrangement of the methyl and propyl groups on the furanone ring.
Chemical Reactions and Properties
Furanones participate in various chemical reactions, including ring-closing metathesis, condensation reactions, and nucleophilic additions. For instance, 3-Methyl-2(5H)-furanone's synthesis demonstrates furanones' ability to undergo ring-closing reactions efficiently using Grubbs' catalyst (Malik, Rutjes, & Zwanenburg, 2010).
Physical Properties Analysis
The physical properties of furanones, such as boiling points, melting points, and solubilities, are crucial for their application in various fields. These properties are often determined experimentally and contribute to the understanding of the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of Dihydro-5-methyl-3-propyl-2(3H)-furanone, including its reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are central to its application in synthetic chemistry. Studies on similar furanones show that their reactivity can lead to the formation of complex molecules with significant biological activities (Husain, Alam, & Siddiqui, 2009).
properties
IUPAC Name |
5-methyl-3-propyloxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-7-5-6(2)10-8(7)9/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNZFIPBKPDLGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335572 |
Source
|
Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-5-methyl-3-propyl-2(3H)-furanone | |
CAS RN |
40923-58-8 |
Source
|
Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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